Home > Products > Screening Compounds P81023 > Tebanicline dihydrochloride
Tebanicline dihydrochloride - 209326-19-2

Tebanicline dihydrochloride

Catalog Number: EVT-2803117
CAS Number: 209326-19-2
Molecular Formula: C9H13Cl3N2O
Molecular Weight: 271.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tebanicline dihydrochloride, also known as ABT-594 or ebanicline, is a synthetic compound with the molecular formula C₉H₁₁ClN₂O·2HCl. It is classified as a potent modulator of nicotinic acetylcholine receptors, specifically targeting the neuronal nicotinic acetylcholine receptor subtypes α3β4 and α4β2. Developed by Abbott Laboratories, tebanicline was initially explored for its analgesic properties, particularly in the treatment of neuropathic pain, due to its lower toxicity compared to its parent compound, epibatidine, which is derived from poison dart frogs and is significantly more potent but poses serious health risks.

Source and Classification

Tebanicline dihydrochloride is categorized as a non-opioid analgesic. Its classification as a nicotinic acetylcholine receptor modulator allows it to interact with the nervous system in ways that can produce varying effects depending on the receptor subtype involved. The compound has been investigated for its potential therapeutic applications in pain management, particularly in conditions where traditional analgesics may not be effective or safe.

Synthesis Analysis

Methods and Technical Details

The synthesis of tebanicline dihydrochloride involves multiple steps starting from simpler organic precursors. The initial step typically includes the formation of an azetidine ring, which is a crucial structural component of the molecule. Following this, various chemical transformations are employed to introduce functional groups and achieve the desired molecular structure.

  1. Starting Materials: The synthesis often begins with 3-(4-chlorophenyl)piperidine.
  2. Key Steps:
    • Formation of the azetidine ring.
    • Introduction of the methoxy group.
    • Chlorination at specific positions to yield the final product.

Due to the complexity of these reactions, detailed industrial production methods are not widely available in public literature but are essential for large-scale synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of tebanicline dihydrochloride can be represented as follows:

  • Chemical Formula: C₉H₁₁ClN₂O·2HCl
  • Molecular Weight: Approximately 235.11 g/mol
  • IUPAC Name: (R)-5-(Azetidin-2-ylmethoxy)-2-chloropyridine dihydrochloride

The structure features a pyridine ring substituted with a chloromethyl group and an azetidine moiety, which contributes to its biological activity as a partial agonist at nicotinic receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Tebanicline dihydrochloride undergoes various chemical reactions typical for compounds interacting with biological systems. Key reactions include:

  • Binding Interactions: The compound binds to nicotinic acetylcholine receptors, leading to modulation of neurotransmitter release.
  • Metabolic Pathways: In vivo studies have indicated that tebanicline is metabolized primarily through cytochrome P450 enzymes, which impacts its pharmacokinetic profile.

The exact reaction mechanisms are complex and involve multiple pathways that can vary based on biological context.

Mechanism of Action

Process and Data

Tebanicline dihydrochloride acts primarily as a partial agonist at neuronal nicotinic acetylcholine receptors. This mechanism involves:

  1. Receptor Binding: Tebanicline binds to α3β4 and α4β2 subtypes of nicotinic receptors.
  2. Signal Modulation: Upon binding, it induces a conformational change in the receptor that facilitates ion channel opening, leading to increased calcium influx into neurons.
  3. Pain Modulation: This process results in inhibition of pain signaling pathways, particularly by reducing the release of neuropeptides such as calcitonin gene-related peptide from sensory neurons in the spinal cord.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Tebanicline dihydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water due to the presence of hydrochloride groups.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding its physical properties can be found in databases like PubChem and ChemSpider.

Applications

Scientific Uses

Tebanicline dihydrochloride has been primarily investigated for its potential applications in:

  1. Pain Management: Due to its analgesic properties, it has been studied for treating neuropathic pain conditions.
  2. Neuroscience Research: As a selective modulator of nicotinic receptors, it serves as a valuable tool for understanding receptor function and neurotransmission mechanisms.

Historical Development and Rational Design

Origins in Epibatidine Analog Synthesis

The discovery of epibatidine in 1974 from the skin of the Ecuadorian poison dart frog (Epipedobates anthonyi) initiated a transformative pursuit in analgesic pharmacology. Epibatidine demonstrated exceptional analgesic potency in rodent models—approximately 200-fold greater than morphine—but exhibited fatal limitations: narrow therapeutic indices (LD50/ED50 ratio < 1.5), profound cardiovascular instability (hypotension/bradycardia), and paralytic neuromuscular blockade [5] [8]. Mechanistically, its indiscriminate activation of multiple nAChR subtypes (α4β2, α3β4, α7, and muscle-type) triggered uncontrolled neurotransmitter release, leading to autonomic toxicity [5].

Abbott Laboratories spearheaded the rational redesign of this alkaloid scaffold, focusing on two structural domains:

  • The 7-Azabicyclo[2.2.1]heptane Core: Identified as a key determinant of epibatidine’s pan-nAChR activation and toxicity.
  • Chloropyridine Moiety: Critical for receptor affinity but implicated in adverse peripheral effects [5].

Initial structure-activity relationship (SAR) explorations revealed that simplified heterocyclic systems could retain analgesic efficacy while improving selectivity. This culminated in the synthesis of (±)-5-(2-azetidinylmethoxy)-2-chloropyridine, a lead compound exhibiting reduced muscarinic receptor interactions yet retaining nanomolar affinity for neuronal nAChRs [5].

Table 1: Critical Pharmacological Limitations of Epibatidine Driving Tebanicline Design

ParameterEpibatidineTebanicline Dihydrochloride
Analgesic Potency (vs. Morphine)~200x~30–50x
Therapeutic Index (ED50/LD50)< 1.5> 6
Primary nAChR Targetsα4β2, α3β4, α7, muscle-typeα4β2 > α3β4 >> α7, muscle-type
Cardiovascular ToxicitySevere hypotensionMild, transient changes

Structural Optimization to Mitigate Toxicity

The transition from epibatidine to tebanicline dihydrochloride exemplifies iterative medicinal chemistry informed by receptor pharmacology. Three strategic modifications yielded critical safety improvements:

  • Azetidine Retention with Stereochemical Control: The (R)-enantiomer of 5-(2-azetidinylmethoxy)-2-chloropyridine demonstrated superior nAChR selectivity and reduced off-target activity versus the (S)-isomer. The azetidine nitrogen’s protonation state facilitated crucial cation-π interactions within the α4β2 nAChR orthosteric site, while its compact ring size minimized interactions with peripheral subtypes [5].

  • Chloropyridine Optimization: Computational modeling revealed the 2-chloro substituent’s role in orienting the molecule within the β2 subunit hydrophobic pocket. Methylation or removal of chlorine reduced α4β2 affinity >100-fold, confirming its essential role. Conversely, repositioning chlorine to C-6 abolished analgesic activity, highlighting steric constraints in the binding cavity [5].

  • Introduction of Dihydrochloride Salt: Enhanced aqueous solubility (>100 mg/mL in water) and oral bioavailability—critical for translational development—without altering receptor pharmacodynamics [4] [5].

Table 2: Key Structural Modifications and Their Pharmacological Impacts

Structural ElementEpibatidineTebanicline DihydrochlorideFunctional Consequence
Core Structure7-Azabicyclo[2.2.1]heptane(R)-AzetidineReduced neuromuscular blockade
Aromatic System6-Chloropyridine2-Chloropyridine-5-yloxyα4β2 selectivity; mitigated CV toxicity
StereochemistryRacemic(R)-enantiomer100-fold higher α4β2 affinity vs. (S)-form
Solubility ProfileLipophilic free baseDihydrochloride saltEnhanced formulation and oral absorption

These refinements expanded the therapeutic window dramatically: Rodent studies showed tebanicline’s lethal dose (LD50) exceeded its analgesic ED50 by >6-fold—a marked improvement over epibatidine’s near-overlapping efficacy/toxicity curves [5].

Evolution of ABT-594 as a Non-Opioid Analgesic Candidate

Tebanicline dihydrochloride (ABT-594) emerged as a clinical candidate through rigorous functional validation across in vitro and in vivo models. Three lines of evidence solidified its mechanistic distinction from opioids:

  • Receptor Subtype Selectivity Profile: Functional assays using human nAChR subtypes expressed in cell lines demonstrated tebanicline’s preferential agonism:
  • α4β2 nAChR (EC50 = 140 nM; intrinsic activity 130% vs. nicotine)
  • α3β4 nAChR (EC50 = 340 nM)
  • Negligible activity at α7 homomeric receptors (EC50 = 56,000 nM) and muscle-type nAChRs [4] [5]. This selectivity minimized autonomic side effects while preserving central analgesic pathways.

  • Non-Opioid Behavioral Pharmacology: In murine formalin-induced persistent pain, hot-plate thermal pain, and tail-pressure mechanical pain tests, tebanicline produced dose-dependent analgesia. Crucially, pre-treatment with the nicotinic antagonist mecamylamine abolished these effects, whereas the opioid antagonist naloxone only partially attenuated analgesia in chemical/mechanical tests—confirming predominant nAChR mediation [2] [5].

  • Central vs. Peripheral Site of Action: Microinjection studies demonstrated that tebanicline’s antinociception required intact serotonergic pathways in the nucleus raphe magnus. Lesioning these neurons abolished systemic efficacy, confirming supraspinal rather than peripheral mediation [4] [5].

Table 3: Functional Characterization of Tebanicline at Human nAChR Subtypes

nAChR SubtypeFunctional AssayTebanicline EC50 (nM)Intrinsic Activity vs. Nicotine
α4β286Rb+ efflux in K177 cells140130%
α3β4IMR-32 neuroblastoma340Not reported
α7Oocyte electrophysiology56,000Negligible

Tebanicline’s advancement to Phase II clinical trials validated its proof-of-concept as a first-in-class selective neuronal nAChR analgesic. Though gastrointestinal side effects ultimately halted development, its chemical blueprint continues informing next-generation ligands (e.g., stereospecific cyclopropane derivatives like PC10176364) targeting α4β2 partial agonism with improved tolerability [5].

Properties

CAS Number

209326-19-2

Product Name

Tebanicline dihydrochloride

IUPAC Name

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride

Molecular Formula

C9H13Cl3N2O

Molecular Weight

271.57

InChI

InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1

InChI Key

HZMFFIXATGBQGR-XCUBXKJBSA-N

SMILES

C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.